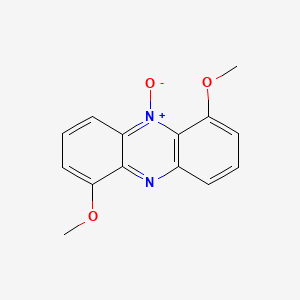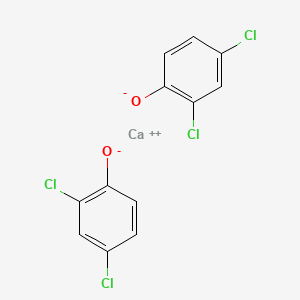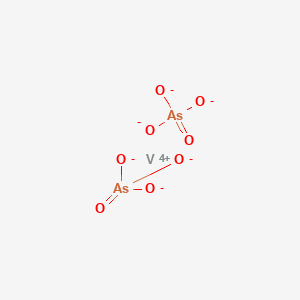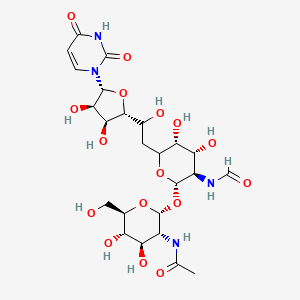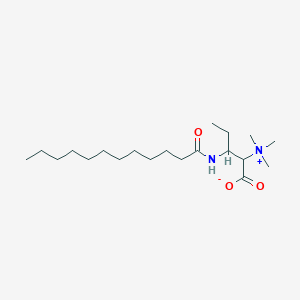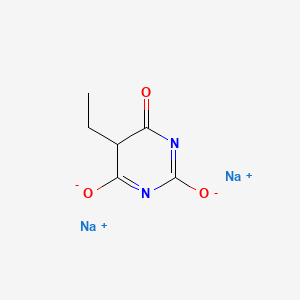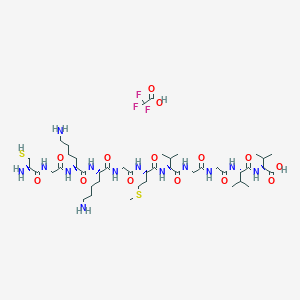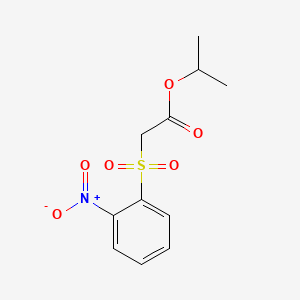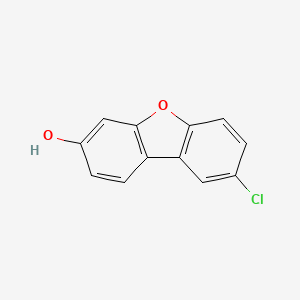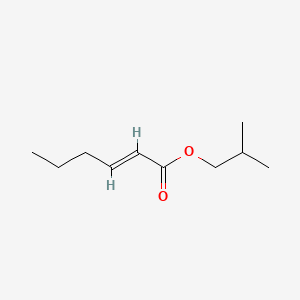
Isobutyl (E)-hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (E)-hex-2-enoate: is an organic compound with the molecular formula C10H18O2. It is an ester formed from isobutyl alcohol and hex-2-enoic acid. This compound is known for its fruity aroma, making it a valuable component in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between isobutyl alcohol and hex-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Isobutyl (E)-hex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyl alcohol and hex-2-enoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Isobutyl alcohol and hex-2-enoic acid.
Reduction: Isobutyl hex-2-en-1-ol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Isobutyl (E)-hex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and in the production of various consumer products.
Mecanismo De Acción
The mechanism of action of isobutyl (E)-hex-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyl alcohol and hex-2-enoic acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Isobutyl (E)-hex-2-enoate can be compared with other similar esters such as:
Isobutyl acetate: Known for its fruity aroma and used in similar applications.
Hexyl acetate: Another ester with a fruity scent, used in the flavor and fragrance industry.
Isobutyl butyrate: Also used for its pleasant aroma in various consumer products.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its (E)-configuration contributes to its specific reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
94088-34-3 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-methylpropyl (E)-hex-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(11)12-8-9(2)3/h6-7,9H,4-5,8H2,1-3H3/b7-6+ |
Clave InChI |
OBQBHLUEVSMCJS-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C=C/C(=O)OCC(C)C |
SMILES canónico |
CCCC=CC(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


